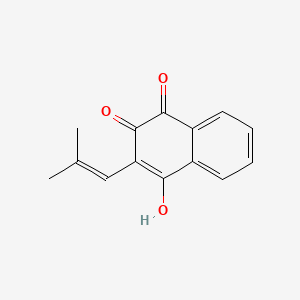
Norlapachol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norlapachol, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1. Antimicrobial Activity
Norlapachol has demonstrated considerable antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including bacteria and fungi. For instance, research has shown that this compound derivatives possess effective molluscicidal activity against Biomphalaria glabrata, a vector for schistosomiasis, highlighting its potential in controlling disease transmission .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .
3. Antioxidant Effects
this compound is noted for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its potential in cancer prevention and therapy .
4. Cancer Research
Recent studies have explored this compound's role in cancer treatment. It has shown promise in inducing apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Environmental Applications
1. Molluscicidal Agent
As mentioned earlier, this compound and its derivatives have been identified as effective molluscicides. This application is particularly relevant in public health, where controlling snail populations can reduce the incidence of schistosomiasis .
2. Biopesticide Development
Given its natural origin and bioactivity, this compound is being evaluated as a biopesticide. Its efficacy against agricultural pests could provide an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Agricultural Applications
1. Plant Growth Promotion
Research indicates that compounds derived from this compound may enhance plant growth and resistance to pathogens. This application could be pivotal in developing biofertilizers that improve crop yield while minimizing chemical inputs .
2. Soil Health Improvement
The inclusion of this compound in soil management practices may enhance soil health by promoting beneficial microbial communities. This aspect is critical for sustainable agriculture as it supports nutrient cycling and plant health .
Case Studies
Propriétés
Numéro CAS |
15297-99-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-hydroxy-3-(2-methylprop-1-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-7,15H,1-2H3 |
Clé InChI |
JCBLOUSNKOCZTD-UHFFFAOYSA-N |
SMILES |
CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |
SMILES canonique |
CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |
Key on ui other cas no. |
15297-99-1 |
Pictogrammes |
Irritant |
Synonymes |
norlapachol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















